A-18-酰胺

货号 B1591194

CAS 编号:

99588-52-0

分子量: 1920.1 g/mol

InChI 键: GNNFMZHECHAEGF-IHFUZBNMSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

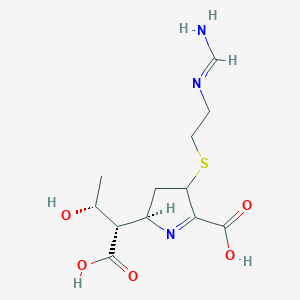

A-18-Famide is a neuropeptide that has been identified in several invertebrate species, including mollusks and arthropods. This peptide has been found to play a crucial role in regulating various physiological and behavioral processes in these organisms. In recent years, A-18-Famide has gained attention as a potential tool for scientific research due to its unique properties and effects.

科学研究应用

正电子发射断层扫描 (PET) 成像

- 18 氟的 PET 成像:18 氟最常见的用途,如在 A-18-酰胺等化合物中发现的那样,是在临床和临床前研究中进行 PET 成像。它的性质,如高的 β(+) 衰变和半衰期,使其适用于分子成像、追踪早期疾病以及辅助药物发现计划 (Preshlock, Tredwell, & Gouverneur, 2016).

放射合成和标记策略

- 先进的放射合成:18 氟在放射化学标记中的多功能性因其在小分子和生物分子合成中的用途而著称,从而提高了多种 PET 成像应用的潜力 (Jacobson, Kiesewetter, & Chen, 2014).

癌症研究

- 肿瘤分子成像:在癌症研究中使用标记有 18F 的 2,4-二氨基嘧啶衍生物在肿瘤诊断的 PET 成像中显示出潜力,突出了 A-18-酰胺在肿瘤学诊断和治疗中的作用 (Qi et al., 2021).

生物共轭化学

- 18F-放射药物的开发:使用 A-18-酰胺等化合物合成 18F 标记的肽对于肿瘤 PET 至关重要。这表明它在开发用于癌症检测和治疗的新型放射药物中的作用 (Schirrmacher et al., 2007).

辐射剂量学

- 全身辐射负担评估:对类似于 A-18-酰胺的抗 18F-FACBC 等化合物在人体中的研究提供了对辐射剂量学的见解,这对于了解这些放射性示踪剂在医学应用中的安全性和有效性至关重要 (Nye et al., 2007).

前列腺癌检测

- 复发性前列腺癌的检测:在 PET 成像中使用与 A-18-酰胺密切相关的 18F-氟西克洛芬检测复发性前列腺癌,证明了其在特定癌症检测和监测中的适用性 (Gusman et al., 2019).

局灶粘着激酶 (FAK) 抑制

- 在癌症治疗中 FAK 抑制中的作用:研究作为 FAK 抑制剂的 7H-吡咯并[2,3-d]吡啶衍生物(功能类似于 A-18-酰胺)表明其在靶向癌症治疗开发中的潜在应用 (Wang et al., 2020).

属性

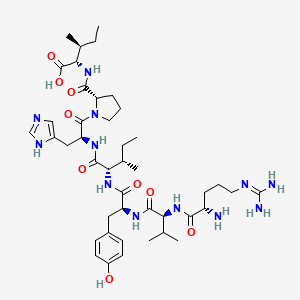

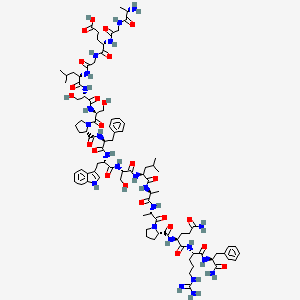

IUPAC Name |

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H130N24O24/c1-46(2)35-60(102-71(119)42-98-76(125)57(29-31-72(120)121)101-70(118)41-97-74(123)48(5)90)80(129)109-65(44-115)84(133)111-66(45-116)88(137)113-34-18-27-68(113)86(135)108-62(38-52-21-12-9-13-22-52)81(130)107-63(39-53-40-96-55-24-15-14-23-54(53)55)82(131)110-64(43-114)83(132)106-61(36-47(3)4)79(128)99-49(6)75(124)100-50(7)87(136)112-33-17-26-67(112)85(134)104-58(28-30-69(91)117)78(127)103-56(25-16-32-95-89(93)94)77(126)105-59(73(92)122)37-51-19-10-8-11-20-51/h8-15,19-24,40,46-50,56-68,96,114-116H,16-18,25-39,41-45,90H2,1-7H3,(H2,91,117)(H2,92,122)(H,97,123)(H,98,125)(H,99,128)(H,100,124)(H,101,118)(H,102,119)(H,103,127)(H,104,134)(H,105,126)(H,106,132)(H,107,130)(H,108,135)(H,109,129)(H,110,131)(H,111,133)(H,120,121)(H4,93,94,95)/t48-,49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNFMZHECHAEGF-IHFUZBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H130N24O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1920.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A-18-Famide | |

CAS RN |

99588-52-0 | |

| Record name | A18Famide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099588520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

For This Compound

105

Citations

… Therefore, the present study used two FMRFamide-related peptides, A- 18-Famide and F-8-Farnide, known to exist in mammalian tissues (18). The results are entirely consistent with …

Number of citations: 67

www.sciencedirect.com

… Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser- Leu-Ala-Ala-ProGln-Arg-Phe-NH2 (A-18-Famide). … These data indicate that NPFF and A- 18-Famide are important members of a group of …

Number of citations: 55

www.sciencedirect.com

The effects of two endogenous mammalian FMRFamide (Phe-Met-Arg-Phe-NH 2 )-related peptides, an octapeptide F8Fa (Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH 2 ) and an …

Number of citations: 100

www.sciencedirect.com

… A-18-Famide was the more potent of the two peptides in this action; threshold doses being 10.5/xg/kg (5 5 nmole/kg) and 15.0/xg/kg (13.9 nmole/kg) for A-18-Famide … and A-18-Famide …

Number of citations: 229

www.sciencedirect.com

The effect of several icv-administered FMRFamide(Phe-Met-Arg-Phe-NH2)-like peptides(FaRPs) on mouse colonic propulsive motility was examined. Dose-related inhibition of …

Number of citations: 20

citeseerx.ist.psu.edu

… As far as we know, the action of Tyr-MIF-I on the digestive tract has not been investigated, but other antiopiate peptides, A-18-Famide and F-8-Famide, have been shown to have opiate …

Number of citations: 9

www.sciencedirect.com

Little is known about the action of neuropeptide AF (NPAF) on anxiety and depression. Only our previous study provides evidence that NPAF induces anxiety-like behavior in rats. …

Number of citations: 35

www.sciencedirect.com

… We subsequently demonstrated similar results using two mammalian-derived FaRPs F-8-Famide and A-18-Famide (Raffa and Jacoby 1989b) and a series of FaRPs with C-terminal …

Number of citations: 13

www.researchgate.net

… A-18-Famide and F-8-Famide, endogenous mammalian equivalents of the molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH 2 ), inhibit colonic bead expulsion time in mice …

Number of citations: 21

www.sciencedirect.com

… Furthermore, two other FMRFamide-related peptides (A-18-Famide or NPAF and F-8-F-amide or NPFF) also inhibit insulin secretion in the isolated perfused rat pancreas [10]. …

Number of citations: 56

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)

![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)